8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two or more rings that are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alkanes.
Scientific Research Applications
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique spirocyclic structure, which can enhance binding affinity and selectivity for biological targets.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific substitution pattern and the presence of the 2-methylprop-2-enyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.
Properties
IUPAC Name |
8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYUOWDCOWRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCOC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865128-60-4 |
Source
|
Record name | 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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